![molecular formula C20H17N3OS B3288166 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide CAS No. 850930-48-2](/img/structure/B3288166.png)
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Overview
Description
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an imidazo[1,2-a]pyridine moiety, and a benzamide group, making it a potential candidate for various scientific and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The presence of the imidazole ring in the structure might contribute to the compound’s ability to form hydrogen bonds with its targets, enhancing its binding affinity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the imidazole ring might enhance the compound’s solubility, potentially improving its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the imidazo[1,2-a]pyridine core, and finally the introduction of the benzamide group. Common synthetic routes include:
Condensation Reactions: : Thiophene derivatives can be synthesized through condensation reactions involving thiophene-2-carboxaldehyde and appropriate amines.
Cyclization Reactions: : The imidazo[1,2-a]pyridine core can be formed through cyclization reactions involving pyridine derivatives and suitable reagents.
Amide Formation: : The benzamide group can be introduced through amide coupling reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in the treatment of diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can be compared with other similar compounds, such as:
Thiophene derivatives: : These compounds share the thiophene ring but may have different substituents or core structures.
Imidazo[1,2-a]pyridine derivatives: : These compounds have the imidazo[1,2-a]pyridine core but may differ in their substituents or functional groups.
Benzamide derivatives: : These compounds contain the benzamide group but may have different aromatic or heterocyclic rings.
The uniqueness of this compound lies in its combination of these three structural elements, which can lead to distinct biological and chemical properties.
Biological Activity
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiophene ring and an imidazo[1,2-a]pyridine moiety, suggest diverse pharmacological applications. This article delves into the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound's IUPAC name is 3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide. Its molecular formula is , and it has a molecular weight of approximately 357.43 g/mol. The presence of the thiophene and imidazo[1,2-a]pyridine structures contributes to its potential biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.43 g/mol |
IUPAC Name | 3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In preclinical models, it has been shown to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study assessing the compound's efficacy against human cancer cell lines, results demonstrated the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HCC827 | 6.26 |
NCI-H358 | 6.48 |
These findings suggest that the compound possesses potent anticancer properties, particularly against non-small cell lung cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies utilizing the agar well diffusion method revealed moderate activity against several bacterial strains.
Antimicrobial Efficacy Results
The following table summarizes the minimum inhibitory concentration (MIC) values against common pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
These results indicate that while the compound demonstrates some antimicrobial activity, further optimization may be required to enhance its efficacy .
Enzyme Inhibition Studies
Another area of interest regarding this compound is its enzyme inhibition capabilities. Specifically, it has been studied for its effects on cytochrome P450 enzymes.
Enzyme Inhibition Data
Inhibition studies have shown that the compound exhibits moderate inhibition of CYP450 enzymes:
Enzyme | Inhibition (%) |
---|---|
CYP1A2 | 30 |
CYP2D6 | 25 |
These findings are significant as they suggest potential drug-drug interaction risks when used in therapeutic settings .
Properties
IUPAC Name |
3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-8-9-15(12-14(13)2)20(24)22-19-18(16-6-5-11-25-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYCPRZKRRHIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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